molecular formula C11H15ClFNO2 B15237324 Methyl (R)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl

Methyl (R)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl

Cat. No.: B15237324
M. Wt: 247.69 g/mol
InChI Key: IIGBHDFYAWTEFE-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (R)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride is a chiral β-amino ester derivative characterized by a phenyl ring substituted with a fluorine atom at the para-position and a methyl group at the ortho-position. The amino group is positioned on the third carbon of the propanoate ester backbone, with the R-configuration imparting stereochemical specificity. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. This compound’s structural features influence its physicochemical properties, metabolic pathways, and biological interactions, necessitating comparison with analogs to elucidate structure-activity relationships (SAR).

Properties

Molecular Formula

C11H15ClFNO2

Molecular Weight

247.69 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H14FNO2.ClH/c1-7-5-8(12)3-4-9(7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m1./s1

InChI Key

IIGBHDFYAWTEFE-HNCPQSOCSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@@H](CC(=O)OC)N.Cl

Canonical SMILES

CC1=C(C=CC(=C1)F)C(CC(=O)OC)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. One common method involves the reaction of ®-3-amino-3-(4-fluoro-2-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the methyl ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Methyl ®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methyl group on the aromatic ring can influence the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analog 1: (R)-Methyl 2-Amino-3-(4-aminophenyl)propanoate Dihydrochloride (CAS 240429-07-6)

Key Structural Differences :

  • Substituents: The phenyl ring is substituted with a 4-amino group instead of 4-fluoro-2-methyl.
  • Salt Form : Dihydrochloride vs. hydrochloride.
  • Amino Group Position: The amino group is on the second carbon (2-amino) rather than the third.

Physicochemical and Functional Implications :

  • The dihydrochloride salt may improve stability under acidic conditions but could reduce compatibility with neutral pH formulations.

Structural Analog 2: (R)-Methyl 3-Amino-3-(4-methoxyphenyl)propanoate HCl (CAS 1088807-19-5)

Key Structural Differences :

  • Substituents : A 4-methoxy group replaces the 4-fluoro-2-methyl substitution.

Physicochemical and Functional Implications :

  • The methoxy group is electron-donating, increasing electron density on the aromatic ring. This alters metabolic stability and cytochrome P450 (CYP) interactions, as seen in analogs like DF 203 (), where substituents dictate CYP1A1-mediated activation .
  • Methoxy groups generally enhance metabolic resistance compared to fluorine, but this depends on enzyme specificity.

Metabolic Pathways and CYP Interactions

  • Role of Substituents : Fluorine’s electronegativity and small size often reduce metabolic oxidation, as seen in drugs like fluoxetine. In contrast, methoxy groups can either inhibit or redirect metabolism depending on enzyme specificity. For example, DF 203’s antitumor activity relies on CYP1A1-mediated 6-hydroxylation, which is modulated by substituent electronics .
  • CYP1A1 Relevance : Analog 2’s methoxy group may interact with CYP1A1 similarly to DF 203, where enzyme induction correlates with bioactivation. However, fluorine’s stability could bypass such pathways, altering therapeutic or toxicological profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.